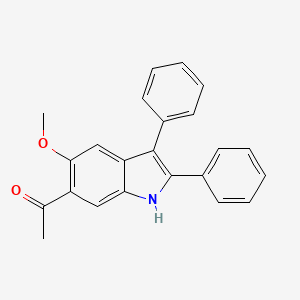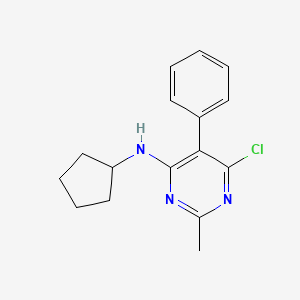
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with hydroxyphenyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in refluxing ethanol. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of UV stabilizers and other functional materials.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers.
2-(2-Hydroxyphenyl)benzimidazoles: Explored for their fluorescence properties and applications in bioimaging.
2-(2-Hydroxyphenyl)benzoxazoles:
Uniqueness
2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core, combined with hydroxyphenyl and phenyl substituents, allows for diverse functionalization and application in various research fields.
Eigenschaften
CAS-Nummer |
404930-75-2 |
|---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-18-13-7-5-11-16(18)19-21-17-12-6-4-10-15(17)20(24)22(19)14-8-2-1-3-9-14/h1-13,19,21,23H |
InChI-Schlüssel |
DFBUSVWGRNKMKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


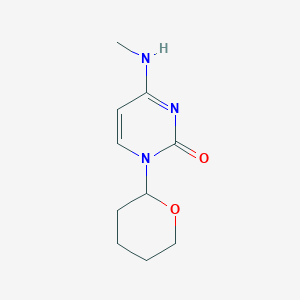
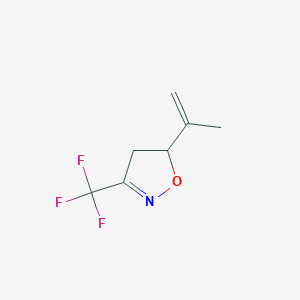


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
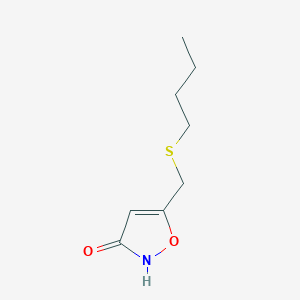
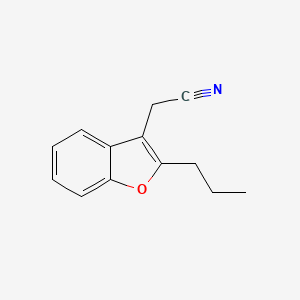
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
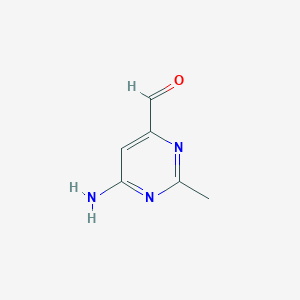

![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
